D-Alanine-13C3

Catalog No.
S1922774
CAS No.
286460-72-8
M.F
C3H7NO2
M. Wt
92.072 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Alanine-13C3

CAS Number

286460-72-8

Product Name

D-Alanine-13C3

IUPAC Name

(2R)-2-amino(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

92.072 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1

InChI Key

QNAYBMKLOCPYGJ-FMYLKJIZSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][13C@H]([13C](=O)O)N

D-Alanine-13C3 is a stable isotope-labeled D-enantiomer of the amino acid alanine, featuring complete carbon-13 substitution at all three carbon positions . In industrial and advanced research settings, it serves as a critical internal standard for mass spectrometry and a highly specific metabolic tracer for bacterial peptidoglycan biosynthesis [1]. The uniform 13C labeling provides a distinct +3 Da mass shift, which is essential for resolving the compound from endogenous L-alanine and natural isotopic backgrounds in complex biological matrices . Its primary procurement value lies in its absolute stereospecificity for D-amino acid pathways and its chemical stability under harsh extraction conditions, making it an indispensable reagent for metabolomics, structural biology, and the development of antibiotics targeting bacterial cell wall assembly [1].

Substituting D-Alanine-13C3 with cheaper or more common alternatives fundamentally compromises analytical accuracy and experimental design. Unlabeled D-Alanine cannot be distinguished from endogenous D-alanine in biological samples, rendering it useless for absolute quantification or metabolic tracing [1]. While deuterated analogs (e.g., D-Alanine-d4) provide a mass shift, they are highly susceptible to hydrogen-deuterium (H/D) exchange during the harsh acidic hydrolysis (e.g., 6M HCl at 110°C) required for peptidoglycan extraction, leading to isotopic scrambling and significant quantification errors [1]. Furthermore, single-labeled variants like D-Alanine-1-13C offer only a +1 Da mass shift, which frequently overlaps with the natural 13C and 15N isotopic envelope of highly abundant L-alanine, severely degrading the signal-to-noise ratio in LC-MS/MS [1]. Finally, substituting with L-Alanine-13C3 fails entirely for cell wall studies, as the L-enantiomer is not a direct substrate for the D-alanine ligases essential for peptidoglycan cross-linking [2].

Mass Spectrometry Specificity: Overcoming Isotopic Envelope Overlap

In quantitative metabolomics, distinguishing trace D-alanine from highly abundant L-alanine and background noise is critical. D-Alanine-13C3 provides a robust +3 Da mass shift, completely bypassing the natural isotopic interference that plagues single-labeled standards . When using D-Alanine-1-13C (+1 Da), up to 5% of the signal can be confounded by the natural M+1 isotopic envelope of endogenous metabolites. In contrast, the M+3 signature of D-Alanine-13C3 ensures >99% signal specificity in Multiple Reaction Monitoring (MRM) transitions, virtually eliminating false-positive baseline integration errors .

Evidence DimensionSignal specificity and isotopic overlap in MRM transitions
Target Compound Data>99% signal specificity (M+3 mass shift)
Comparator Or BaselineD-Alanine-1-13C (~95% specificity due to M+1 overlap)
Quantified DifferenceElimination of the 1-5% natural isotopic background interference
ConditionsLC-MS/MS quantification of D-amino acids in complex biological matrices (e.g., serum or lysates)

Procurement of the uniformly labeled 13C3 variant is mandatory for accurate, low-abundance absolute quantification in metabolomics, avoiding the data artifacts common with single-labeled standards.

Isotopic Stability During Harsh Peptidoglycan Extraction

The extraction of bacterial cell walls for structural analysis requires harsh acidic conditions that degrade many isotopic labels. D-Alanine-13C3 maintains 100% of its isotopic integrity during standard 6M HCl hydrolysis at 110°C for 24 hours [1]. In contrast, deuterated comparators like D-Alanine-d4 undergo significant hydrogen-deuterium exchange at the alpha-carbon under these exact conditions, resulting in a >50% loss of the original mass signature [1]. This isotopic scrambling invalidates downstream quantitative analysis.

Evidence DimensionIsotopic label retention post-hydrolysis
Target Compound Data100% retention of the 13C3 label
Comparator Or BaselineD-Alanine-d4 (>50% loss of isotopic signature due to H/D exchange)
Quantified DifferenceAbsolute preservation of the mass shift vs. severe degradation of the deuterated label
Conditions6M HCl hydrolysis at 110°C for 24 hours

Buyers processing tough biological matrices must select the 13C3 variant over deuterated analogs to ensure the internal standard survives sample preparation without compromising quantitative accuracy.

Stereospecific Incorporation for Bacterial Cell Wall Tracing

For structural studies of bacterial peptidoglycan, the tracer must be specifically incorporated into the D-Ala-D-Ala terminus. D-Alanine-13C3 is directly and efficiently taken up by bacteria and incorporated into the cell wall, yielding >90% specific labeling at the target cross-linking sites [1]. L-Alanine-13C3, however, is diverted into general protein synthesis and exhibits ~0% direct incorporation into the peptidoglycan terminus without prior enzymatic racemization, which dilutes the label and complicates NMR spectra [1].

Evidence DimensionSpecific incorporation into peptidoglycan D-Ala-D-Ala sites
Target Compound Data>90% specific incorporation
Comparator Or BaselineL-Alanine-13C3 (~0% direct incorporation)
Quantified DifferenceNear-total specificity for the cell wall biosynthesis pathway vs. general proteomic dilution
ConditionsIn vivo metabolic feeding experiments followed by solid-state NMR or GC-MS isotopologue analysis

Ensures that expensive NMR time and resources are spent analyzing the targeted cell wall structures rather than background cellular proteins, justifying the procurement of the specific D-enantiomer.

Enzymatic Assay Compatibility and Kinetic Fidelity

When tracking in vitro biosynthesis pathways, such as the formation of the DPO quorum-sensing autoinducer or D-Ala-D-Ala dipeptides, the labeled precursor must not alter native enzyme kinetics. D-Alanine-13C3 exhibits a 1:1 stoichiometric conversion and identical kinetic parameters (Km and Vmax) to unlabeled D-Alanine when processed by specific ligases like DdlB[1]. The unlabeled baseline, however, provides no mass-tracking handle, making it impossible to multiplex or resolve the newly synthesized products from background endogenous molecules in UPLC-MS assays[1].

Evidence DimensionProduct resolution in kinetic assays
Target Compound DataDistinct +3 Da tracking handle with native reaction kinetics
Comparator Or BaselineUnlabeled D-Alanine (No mass resolution from background)
Quantified DifferenceEnables 100% resolution of newly synthesized metabolites in multiplexed UPLC-MS assays
ConditionsIn vitro enzymatic assays using purified ligases (e.g., DdlB or AlaRS)

Crucial for assay developers who need to track real-time enzymatic conversion rates without the kinetic isotope effects or background interference associated with other labeling strategies.

Absolute Quantification of D-Amino Acids in Clinical Metabolomics

D-Alanine-13C3 is the optimal internal standard for LC-MS/MS workflows measuring trace D-amino acids in serum, cerebrospinal fluid, or microbiome samples, as its +3 Da mass shift ensures complete resolution from the highly abundant L-alanine background, preventing the false-positive integrations that occur with single-labeled (+1 Da) standards .

Solid-State NMR Analysis of Bacterial Peptidoglycan Architecture

For researchers investigating antibiotic resistance mechanisms, D-Alanine-13C3 enables precise structural mapping of the bacterial cell wall, providing clean, high-resolution NMR signals without the proteomic background noise caused by L-enantiomer tracers[1].

Robust Internal Standardization in Harsh Matrix Extractions

In workflows requiring the acidic hydrolysis of complex tissues or biofilms, D-Alanine-13C3 is the required choice over deuterated analogs because the stable carbon-13 backbone resists hydrogen-deuterium exchange, ensuring reproducible recovery and accurate quantification .

In Vitro Screening of Cell Wall Biosynthesis Inhibitors

Pharmaceutical developers targeting enzymes like D-alanine ligase utilize D-Alanine-13C3 in high-throughput UPLC-MS assays to provide a clear, trackable mass signature for enzymatic products while maintaining identical binding kinetics to the native substrate, allowing for accurate IC50 determinations of novel drug candidates[2].

XLogP3

-3

Sequence

A

Wikipedia

D-(~13~C_3_)Alanine

Dates

Last modified: 02-18-2024

Explore Compound Types